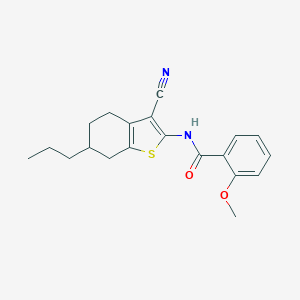
2-Amino-4-(2-chlorophenyl)-6-cyclopropylpyridine-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-4-(2-chlorophenyl)-6-cyclopropylpyridine-3-carbonitrile is a heterocyclic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an amino group, a chlorophenyl group, a cyclopropyl group, and a pyridine ring with a carbonitrile substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(2-chlorophenyl)-6-cyclopropylpyridine-3-carbonitrile typically involves a multi-step process. One common method includes the sequential reaction of 2-chlorobenzaldehyde, cyanothioacetamide, and malononitrile dimer in the presence of an excess of N-methylmorpholine. This reaction proceeds at room temperature (25°C) in ethanol, resulting in the formation of the desired compound with a yield of approximately 68% .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity. Additionally, continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
2-Amino-4-(2-chlorophenyl)-6-cyclopropylpyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonitrile group can be reduced to form primary amines.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-Amino-4-(2-chlorophenyl)-6-cyclopropylpyridine-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
作用機序
The mechanism of action of 2-Amino-4-(2-chlorophenyl)-6-cyclopropylpyridine-3-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. For instance, in anticancer research, it may inhibit enzymes like tyrosine kinases, which play a crucial role in cell signaling and proliferation . The compound’s ability to bind to these targets disrupts normal cellular functions, leading to the inhibition of cancer cell growth and survival.
類似化合物との比較
Similar Compounds
- 2-Amino-4-(2-chlorophenyl)-6-(dicyanomethyl)-1,4-dihydropyridine-3,5-dicarbonitrile
- (Z)-2-Amino-4-(2-aryl-1-cyanovinyl)-6-(piperidin-1-yl)pyridine-3,5-dicarbonitriles
Uniqueness
Compared to similar compounds, 2-Amino-4-(2-chlorophenyl)-6-cyclopropylpyridine-3-carbonitrile stands out due to its cyclopropyl group, which imparts unique steric and electronic properties. This makes it more versatile in terms of reactivity and potential applications. Additionally, its specific substitution pattern on the pyridine ring enhances its binding affinity to certain molecular targets, making it a promising candidate for drug development.
特性
CAS番号 |
303130-96-3 |
|---|---|
分子式 |
C15H12ClN3 |
分子量 |
269.73g/mol |
IUPAC名 |
2-amino-4-(2-chlorophenyl)-6-cyclopropylpyridine-3-carbonitrile |
InChI |
InChI=1S/C15H12ClN3/c16-13-4-2-1-3-10(13)11-7-14(9-5-6-9)19-15(18)12(11)8-17/h1-4,7,9H,5-6H2,(H2,18,19) |
InChIキー |
RXENFGDYKSVIPJ-UHFFFAOYSA-N |
SMILES |
C1CC1C2=NC(=C(C(=C2)C3=CC=CC=C3Cl)C#N)N |
正規SMILES |
C1CC1C2=NC(=C(C(=C2)C3=CC=CC=C3Cl)C#N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{[4,5-Dimethyl-3-(propoxycarbonyl)-2-thienyl]amino}-4-oxo-2-butenoic acid](/img/structure/B446681.png)


![N-(2-bromo-4,6-difluorophenyl)-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furamide](/img/structure/B446685.png)
![N-[4-(diethylamino)phenyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B446686.png)
![4-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-N-(3-bromophenyl)benzamide](/img/structure/B446688.png)

![isopropyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B446693.png)
![3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-N-(2,6-dimethylphenyl)benzamide](/img/structure/B446694.png)
![1-[(4-Chlorophenyl)sulfonyl]-4-(2,3,4-trimethoxybenzyl)piperazine](/img/structure/B446695.png)
![N-[3-(1H-imidazol-1-yl)propyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide](/img/structure/B446697.png)
![[3-Amino-4-(2-thienyl)-6-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](2,4-dichlorophenyl)methanone](/img/structure/B446698.png)
![2-bromo-N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]benzamide](/img/structure/B446700.png)
![[4-(2-FURYLCARBONYL)PIPERAZINO][3-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)-1-ADAMANTYL]METHANONE](/img/structure/B446701.png)
